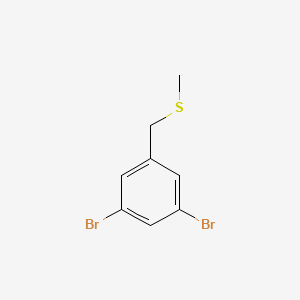![molecular formula C8H8Br2O2S B8247360 1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene](/img/structure/B8247360.png)
1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene is an organic compound with the molecular formula C8H8Br2O2S It is a derivative of benzene, where two bromine atoms and a methylsulfonylmethyl group are substituted at the 1, 3, and 5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient brominating agents and optimized reaction conditions ensures high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as thiols, amines, or carboxylic acids, to form new compounds.
Oxidation and Reduction: The methylsulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Bromination: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is commonly used as a brominating agent.
Nucleophilic Substitution: Reagents such as sodium p-toluenesulfinate, aqueous dimethylamine, or succinimide are used for substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various benzylated products can be formed.
Oxidation and Reduction Products: Sulfone and sulfide derivatives are common products of oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene involves its ability to undergo substitution and oxidation-reduction reactions. The bromine atoms and the methylsulfonylmethyl group play crucial roles in these reactions, allowing the compound to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-5-methylbenzene: Similar structure but lacks the methylsulfonylmethyl group.
1,3-Dibromo-5-(bromomethyl)benzene: Contains an additional bromine atom instead of the methylsulfonylmethyl group.
1,3-Dibromo-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the methylsulfonylmethyl group.
Uniqueness
1,3-Dibromo-5-[(methylsulfonyl)methyl]benzene is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
IUPAC Name |
1,3-dibromo-5-(methylsulfonylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2S/c1-13(11,12)5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTJBTMMXLGJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=CC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tetrasodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-2-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B8247331.png)





![Tert-butyl 4-[2-(2-oxochromen-7-yl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B8247372.png)

![[3-(2,5-Dichlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247377.png)
![[3-(2,3-Dibromophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247378.png)
